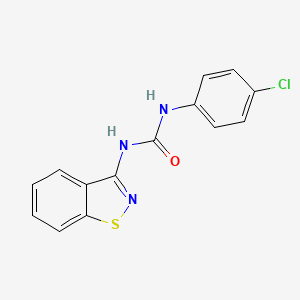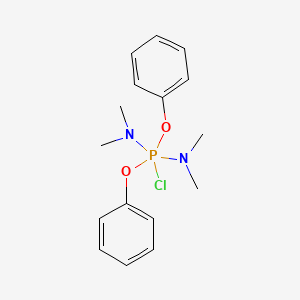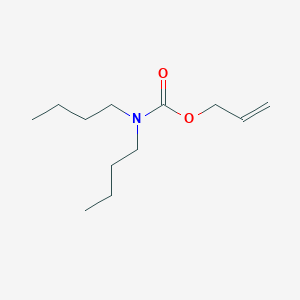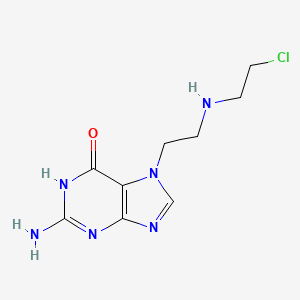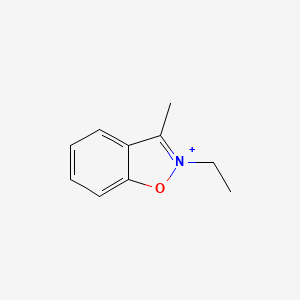
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in solvents such as methyl cyanide or dimethyl sulfoxide (DMSO). The reaction is often carried out under argon atmosphere with blue LED light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the benzoxazole ring .
科学研究应用
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the ethyl group at the 2-position.
3-Ethyl-2-methylbenzoxazolium Iodide: Contains an iodide ion, making it different in terms of ionic properties.
2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate: Contains a chloro group and a tetrafluoroborate ion, which alters its reactivity and applications.
Uniqueness
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the benzoxazole ring can enhance its interactions with biological targets and improve its solubility and stability .
属性
CAS 编号 |
108086-98-2 |
|---|---|
分子式 |
C10H12NO+ |
分子量 |
162.21 g/mol |
IUPAC 名称 |
2-ethyl-3-methyl-1,2-benzoxazol-2-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)9-6-4-5-7-10(9)12-11/h4-7H,3H2,1-2H3/q+1 |
InChI 键 |
ZMEYCSALYCKDDI-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C(C2=CC=CC=C2O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
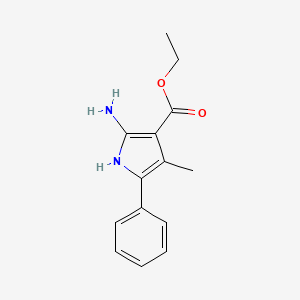
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
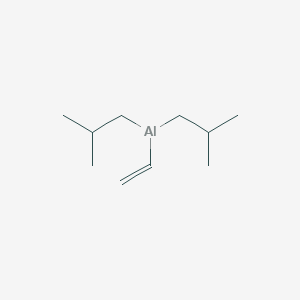
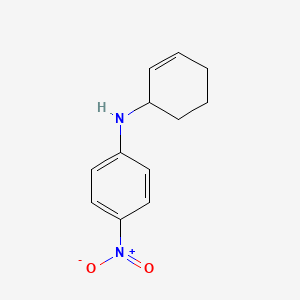
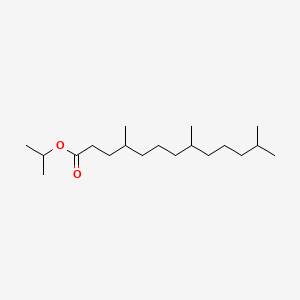
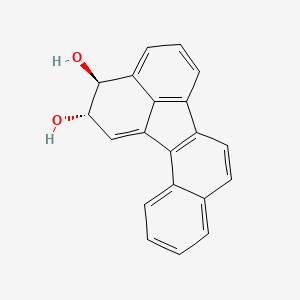
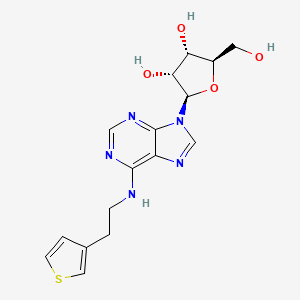
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
